Metocinium iodide
Overview
Description
Metocinium iodide is a spasmolytic agent that acts as an antagonist of muscarinic acetylcholine receptors. It is primarily used in the treatment of irritable bowel syndrome due to its ability to relax smooth muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metocinium iodide can be synthesized through a series of chemical reactions involving the iodination of metocinium. The process typically involves the reaction of metocinium with iodine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Metocinium iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions where the iodide ion is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the iodide ion under suitable conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .
Scientific Research Applications
Metocinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its effects on cellular processes and interactions with biological molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Metocinium iodide exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, inhibiting the action of acetylcholine. This antagonism is inhibited, and the neuromuscular block is reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparison with Similar Compounds
Similar Compounds
Metocurine iodide: Another neuromuscular blocking agent with similar properties.
Dimethyl tubocurarine iodide: Shares similar mechanisms of action and uses.
Uniqueness
Metocinium iodide is unique in its specific application as a spasmolytic agent for irritable bowel syndrome. Its ability to selectively antagonize muscarinic acetylcholine receptors makes it particularly effective for this purpose .
Properties
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-trimethylazanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24NO3.HI/c1-20(2,3)14-15-23-18(21)19(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,22H,14-15H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEPZVLQTPNDCU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1553-33-9 (Parent) | |
Record name | Metocinium iodide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046117 | |
Record name | Metocinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-71-7 | |
Record name | Ethanaminium, 2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N,N,N-trimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2424-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metocinium iodide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metocinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METOCINIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R11SBP9F2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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